molecular formula C18H38O8 B8088065 Sorbitol laurate

Sorbitol laurate

Cat. No.: B8088065
M. Wt: 382.5 g/mol
InChI Key: MPVXINJRXRIDDB-VCDGYCQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbitol Laurate, also known as Sorbitan Monolaurate or Span 20, is a non-ionic surfactant synthesized via the esterification of sorbitol and lauric acid . This glycolipid is recognized for its exceptional emulsifying, stabilizing, and surfactant properties, making it a compound of high interest across multiple research and development sectors . Its mechanism of action lies in its amphiphilic structure, which allows it to reduce surface tension and facilitate the formation of stable emulsions between water and oil-based ingredients . In cosmetic and personal care research, this compound is valued for creating stable, smooth-textured formulations such as creams, lotions, and makeup, where it ensures uniform dispersion of components and enhances product feel and spreadability on the skin . Within pharmaceutical sciences, it serves as a critical excipient in drug formulation studies, particularly in the development of topical medicaments, creams, and ointments, and is investigated for its potential role in enhancing drug solubility and stability . The food industry explores its application as an emulsifier and stabilizer in various food products, driven by the growing consumer trend towards clean-label and bio-based ingredients . The global this compound market, valued at USD 1.14 billion in 2024, is projected to grow, reflecting its expanding applications . Recent advancements have focused on optimizing its synthesis through environmentally benign processes, such as lipase-catalyzed production in Deep Eutectic Systems (DES), offering a more specific and sustainable route compared to traditional chemical synthesis . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVXINJRXRIDDB-VCDGYCQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Systems: Polar Solvents and Deep Eutectic Solvents

Enzymatic esterification using immobilized Candida antarctica lipase B (Novozym 435) dominates modern research due to its regioselectivity and mild reaction conditions. Polar solvents like 2-methyl-2-butanol (2M2B) and deep eutectic solvents (DESs) enhance substrate solubility while preserving enzyme activity.

Optimization in 2M2B

Key parameters in 2M2B include:

  • Enzyme concentration : 20 g/L Novozym 435 maximizes conversion, as higher concentrations (60 g/L) induce substrate saturation.

  • Substrate molar ratio : A 1:3 ratio of sorbitol (0.25 M) to vinyl laurate (0.75 M) minimizes inhibition, yielding 176 g/L this compound (SL) at 90°C.

  • Temperature : Elevating temperature from 50°C to 90°C under conventional heating (CH) reduces reaction time from 24 h to 90 min, achieving 98% yield.

Microwave-Assisted Intensification

Microwave heating accelerates heat transfer, enabling rapid temperature ramps (≤90°C in 2 min). In solvent-free systems, a 1:11 molar ratio of sorbitol to lauric acid produces SL at 93% purity with 400 rpm stirring. This method circumvents solvent recovery challenges, though product precipitation necessitates post-reaction cooling.

Solvent-Free Systems: Biocatalytic Efficiency

Solvent-free enzymatic synthesis minimizes waste and operational costs. Key findings include:

  • Substrate ratios : A 1:7 molar ratio (sorbitol:lauric acid) optimizes esterification, yielding 85% SL in 3 h at 90°C.

  • Downstream processing : Cooling the reaction mixture induces SL crystallization (93% purity), bypassing chromatography.

Chemical Synthesis: Acid-Catalyzed Dehydration and Alkaline Esterification

Traditional Two-Step Process

Industrial-scale production often employs chemical catalysis:

  • Dehydration : Sorbitol undergoes acidic dehydration (H₂SO₄ or H₃PO₄) at 180–260°C to form sorbitan anhydrides.

  • Esterification : Sorbitan reacts with lauric acid or its anhydride in the presence of alkaline catalysts (e.g., KOH), yielding SL after decolorization (activated carbon) and bleaching (H₂O₂).

Reaction Conditions and Yield

  • Temperature : 180–260°C ensures complete dehydration but risks side products like iso-sorbide.

  • Catalyst load : 0.12–1% alkaline esterifying agent balances reaction rate and byproduct formation.

Comparative Analysis of Methods

ParameterEnzymatic (2M2B)Enzymatic (Solvent-Free)Chemical Synthesis
Yield98%85%70–80%
Reaction Time90 min3 h6–8 h
Temperature90°C90°C180–260°C
Purity93%93%85–90%
Environmental ImpactLow (green solvents)Minimal solvent useHigh (harsh conditions)

Emerging Trends and Industrial Relevance

Hybrid Systems: Combining Enzymatic and Chemical Steps

Recent studies propose using enzymatic pre-esterification followed by chemical refinement to enhance purity (>95%) while reducing energy consumption.

Continuous Flow Reactors

Pilot-scale flow reactors achieve steady-state SL production at 50 g/L/h, leveraging immobilized lipases and in-line separation .

Chemical Reactions Analysis

Types of Reactions: Sorbitol Laurate primarily undergoes esterification reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions:

  • Esterification: Lauric acid and sorbitol are reacted in the presence of an acid catalyst (e.g., sulfuric acid) under anhydrous conditions.

  • Transesterification: this compound can react with other fatty acids or alcohols in the presence of a catalyst (e.g., lipase) and under controlled temperature conditions.

Major Products Formed:

  • Esterification: The primary product is this compound itself.

  • Transesterification: The products can vary depending on the reactants used, but common products include other sorbitan esters and fatty acid esters.

Scientific Research Applications

Production Methods

The production of sorbitol laurate typically involves enzymatic processes using lipases. Recent studies have optimized conditions for the synthesis of this compound through various methodologies:

  • Enzymatic Synthesis : Research indicates that using lipase formulations such as Novozym 435 can significantly enhance the yield of this compound. Optimal conditions were found to be at 90 °C with specific concentrations of vinyl laurate and sorbitol .
  • Deep Eutectic Solvents (DES) : The use of DES in the enzymatic production process has shown promising results in improving product yields while maintaining environmental sustainability .

2.1. Pharmaceutical Applications

This compound is utilized in pharmaceuticals primarily as an emulsifier and stabilizer in drug formulations. Its ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable excipient in solid dosage forms.

  • Case Study : Research demonstrated that this compound can improve the delivery of hydrophobic drugs by forming stable emulsions, thus enhancing therapeutic efficacy .

2.2. Cosmetic Industry

In cosmetics, this compound serves as an emulsifying agent and surfactant. It is commonly found in creams, lotions, and other personal care products due to its skin-friendly properties.

  • Safety Assessment : A comprehensive safety evaluation indicated that sorbitan laurate (a related compound) is safe for use in cosmetics at specified concentrations, with no significant adverse effects reported .

2.3. Food Technology

This compound has applications as a food additive, particularly as an emulsifier in processed foods. Its role in improving texture and stability is well-documented.

  • Regulatory Approval : The European Food Safety Authority (EFSA) has assessed the safety of sorbitan monolaurate (related to this compound) as a food additive, confirming its safety at recommended levels .

Biocatalytic Applications

This compound is also explored for its potential in biocatalysis:

  • Enzyme-Catalyzed Reactions : Studies have shown that this compound can act as a substrate for various lipase-catalyzed reactions, making it useful in green chemistry applications where environmentally friendly processes are desired .
  • Waste Management : Its production process aligns with green chemistry principles by reducing waste generation through efficient enzyme use and sustainable solvents .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to related compounds:

Property/ApplicationThis compoundSorbitan MonolauratePolysorbate 20
Chemical StructureC18H34O6C18H36O6C24H50O20
Emulsifying AgentYesYesYes
Safety AssessmentSafe (under study)Safe (approved)Safe (approved)
Pharmaceutical UseDrug solubilizerDrug stabilizerDrug carrier
Cosmetic UseEmulsifierEmulsifierSurfactant
Food AdditiveYesYesYes

Mechanism of Action

Sorbitol Laurate exerts its effects primarily through its emulsifying properties. As a non-ionic surfactant, it reduces surface tension between water and oil, allowing them to mix more easily. This property makes it useful in formulations where uniform dispersion of ingredients is essential.

Molecular Targets and Pathways:

  • Surface Tension Reduction: By reducing surface tension, this compound helps in the formation of stable emulsions.

  • Emulsification: It facilitates the blending of water and oil-based ingredients, improving the texture and consistency of products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sorbitol laurate belongs to a broader class of sugar alcohol esters and surfactants. Below is a comparative analysis with structurally or functionally similar compounds:

Table 2: Physicochemical and Functional Properties

Property This compound Polysorbate 20 Ethyl Laurate Mannitol Laurate
Solubility Soluble in DES, polar solvents Water-soluble (HLB ~16.7) Hydrophobic (logP 0.89) Low aqueous solubility
Thermal Stability Stable up to 90°C Stable at high temperatures Degrades above 100°C Similar to this compound
Biocompatibility High (non-toxic) Moderate (potential irritant) Low (ethanol byproduct) High
Emulsifying Capacity Strong (oil-in-water) Strong (wider HLB range) Weak Moderate

Key Research Findings

Enzymatic Efficiency: this compound synthesis in DES systems outperforms traditional solvents (e.g., 2M2B) due to enhanced substrate solubility and enzyme stability. Ethanol, despite its hydrophilicity, reduces yields by promoting ethyl laurate formation . Substrate inhibition occurs at vinyl laurate concentrations >0.75 M, reducing lipase activity by ~10-fold .

Functional Advantages :

  • Compared to Polysorbate 20 , this compound avoids ethylene oxide residues, aligning with green chemistry principles .
  • Mannitol laurate exhibits similar surfactant properties but lower enzymatic conversion rates due to steric hindrance from mannitol’s hydroxyl configuration .

Industrial Scalability :

  • The DES-based "2-in-1" system for this compound is scalable and reduces waste, unlike early methods with ~4% yields .
  • Polysorbate 20 remains dominant in pharmaceuticals due to established production pipelines, despite its synthetic drawbacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorbitol laurate
Reactant of Route 2
Sorbitol laurate

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